Cas no 306-03-6 (Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-)
![Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- structure](https://ar.kuujia.com/scimg/cas/306-03-6x500.png)
306-03-6 structure
اسم المنتج:Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-
- Hyoscyamine Hydrobromide
- Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hy...
- L-Hyoscyamine hydrobromide
- (-)-hyoscyamine hydrobromide
- (-)-Hyoscyaminhydrobromid
- Daturine Hydrobromide
- hydrobromide salt of hyoscyamine
- HYOSCYAMINE HBR
- HYOSCYAMINEHYDROBROMIDE,USP
- L-Tropasaeure-tropan-3endo-ylester,Hydrobromid
- L-tropic acid tropane-3endo-yl ester,hydrobromide
- L-TROPINE TROPATE HYDROBROMIDE
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide, (.alpha.S)-
- Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (.alpha.S)-
- D04479
- Q27280923
- Hyoscyamine hydrobromide [USP]
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HBR
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL (-)-TROPATE (ESTER) HYDROBROMIDE
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE, (3(S)-ENDO)-
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (alphaS)-
- NS00079434
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide, (alphaS)-
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (3(S)-endo)-
- HYOSCYAMINE HYDROBROMIDE [VANDF]
- HYOSCYAMINE HYDROBROMIDE [USP MONOGRAPH]
- [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide
- EINECS 206-174-6
- IWT50P9S79
- HYOSCYAMINE HYDROBROMIDE [MART.]
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HBR, (3(S)-ENDO)-
- Daturine (hydrobromide)
- 306-03-6
- L-Hyoscyamine (hydrobromide)
- Hyoscyaminum hydrobromatum
- Daturine hbr
- AKOS027320995
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrobromide (1:1), (alphaS)-
- 1alphaH,5alphaH-Tropan-3alpha-ol (-)-tropate (ester) hydrobromide
- MFCD00161493
- DTXSID50889342
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, HYDROBROMIDE (1:1), (.ALPHA.S)-
- HYOSCYAMINUM HYDROBROMATUM [HPUS]
- Hyoscyamine hydrobromide (USP)
- CHEMBL2106364
- SCHEMBL99784
- HYOSCYAMINE HYDROBROMIDE [MI]
- UNII-IWT50P9S79
- HYOSCYAMINE HYDROBROMIDE [WHO-DD]
- (-)-Atropine hydrobromide
- VZDNSFSBCMCXSK-BXSBZORQSA-N
- VZDNSFSBCMCXSK-PGQIENJJSA-N
-
- MDL: MFCD00161493
- نواة داخلي: InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15+,16-;/m1./s1
- مفتاح Inchi: VZDNSFSBCMCXSK-PGQIENJJSA-N
- ابتسامات: CN1[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br
حساب السمة
- نوعية دقيقة: 369.09400
- النظائر كتلة واحدة: 369.09396g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 22
- تدوير ملزمة العد: 5
- تعقيدات: 353
- رابطة تساهمية وحدة العد: 2
- مركز ستيريو الذرية العد: 3
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 49.8Ų
الخصائص التجريبية
- اللون / الشكل: Not available
- نقطة انصهار: 152°C
- بسا: 49.77000
- لوغب: 2.82690
- الذوبان: Not available
- ميرك: 4858
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- أمن المعلومات
- رقم نقل البضائع الخطرة:2811
- رمز الفئة الخطرة: 23/24/25-36/37/38-26/27/28
- تعليمات السلامة: S26-S36/37/39-S45-S22
-
تحديد البضائع الخطرة:
- مصطلح خطر:R23/24/25
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- بيانات الجمارك
- رمز النظام المنسق:2933990090
- بيانات الجمارك:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H50900-5mg |
HYOSCYAMINE HYDROBROMIDE |
306-03-6 | , | 5mg |
¥738.0 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295169-5g |
Hyoscyamine Hydrobromide, |
306-03-6 | 5g |
¥1444.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-295169-5 g |
Hyoscyamine Hydrobromide, |
306-03-6 | 5g |
¥1,444.00 | 2023-07-10 |
Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)- الوثائق ذات الصلة
-
1. Solid-state stereochemistry of anhydrous (–)-scopolamine hydrobromideRobert Glaser,Jean-Pierre Charland,André Michel J. Chem. Soc. Perkin Trans. 2 1989 1875
-
2. LXXI.—Some new gold salts of hyoscine, hyoscyamine, and atropineHooper Albert Dickinson Jowett J. Chem. Soc. Trans. 1897 71 679
-
3. Stereochemistry of anticholinergic agents. Part IV. Crystal and molecular structure of penthienate bromide [diethyl-(2-hydroxyethyl)-methylammonium bromide α-cyclopentyl-2-thienylglycolate]: some stereochemical correlationsJohn J. Guy,Thomas A. Hamor J. Chem. Soc. Perkin Trans. 2 1974 1126
-
4. 130. The alkaloids of Duboisia LeichhardtiiW. Mitchell J. Chem. Soc. 1944 480
-
5. Index of subjects, 1897
306-03-6 (Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1), (aS)-) منتجات ذات صلة
- 51-55-8(Atropine)
- 17659-49-3(Racanisodamine)
- 6878-98-4(Benzeneacetic acid, a-phenyl-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
- 55869-99-3(Anisodamine)
- 22235-81-0(N-Isopropyl Noratropine)
- 101-31-5(L-Hyoscyamine)
- 2229682-64-6(tert-butyl N-5-(3-hydroxyprop-1-en-1-yl)-2,3-dimethoxyphenylcarbamate)
- 514798-00-6(4-PYRIDINECARBOXYLIC ACID, 2,5-DICHLORO-3-FLUORO-)
- 912545-24-5(N-propylmorpholine-2-carboxamide)
- 2034367-39-8(4-{1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidin-4-yl}morpholine-3,5-dione)
الموردين الموصى بهم
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
